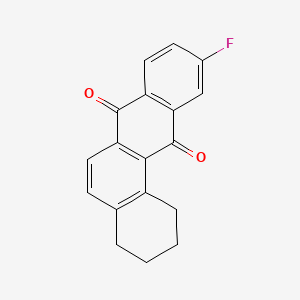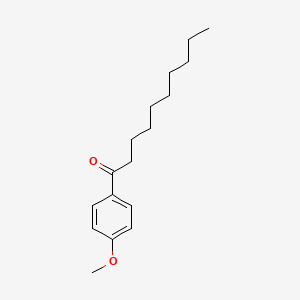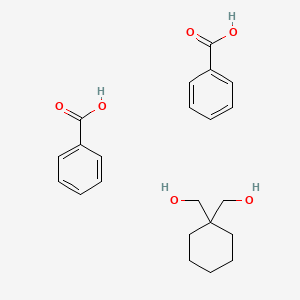
Benzoic acid--(cyclohexane-1,1-diyl)dimethanol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol is an organic compound that combines the structural features of benzoic acid and cyclohexylmethanol Benzoic acid is a simple aromatic carboxylic acid, while cyclohexylmethanol is a cyclohexane ring functionalized with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with cyclohexylmethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Another method involves the oxidation of cyclohexylmethanol to cyclohexanecarboxaldehyde, followed by further oxidation to the corresponding carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sulfuric acid and nitric acid for nitration; halogens and Lewis acids for halogenation.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylmethanol.
Substitution: Nitrobenzoic acid, halobenzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. In biological systems, it may be metabolized to hippuric acid, which is excreted in the urine .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethanol: A simpler alcohol with similar structural features but lacking the aromatic carboxylic acid group.
Benzoic acid: An aromatic carboxylic acid without the cyclohexylmethanol moiety.
Cyclohexanecarboxylic acid: A carboxylic acid with a cyclohexane ring but no hydroxymethyl group.
Uniqueness
Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
102506-68-3 |
|---|---|
Fórmula molecular |
C22H28O6 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.2C7H6O2/c9-6-8(7-10)4-2-1-3-5-8;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-7H2;2*1-5H,(H,8,9) |
Clave InChI |
GNCHHDWGFHSOJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)
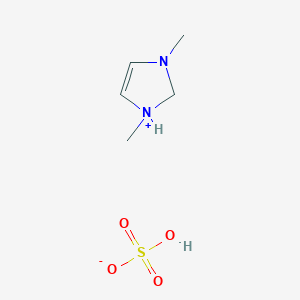
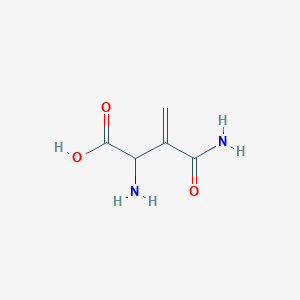
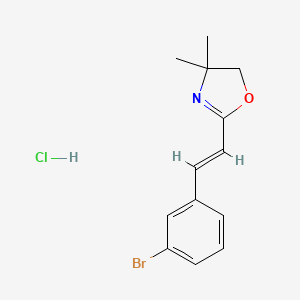
![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
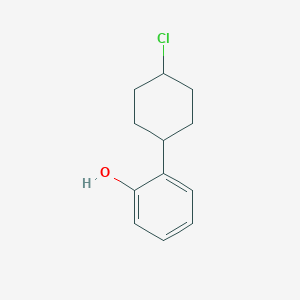
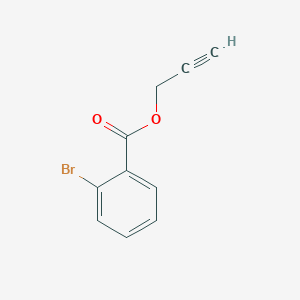
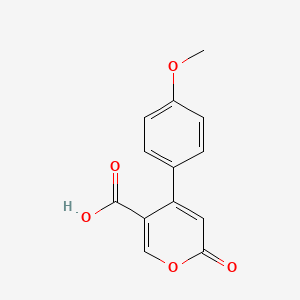
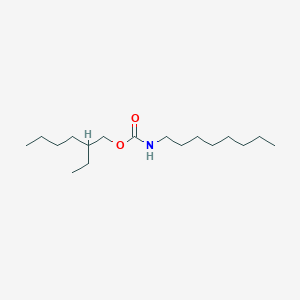
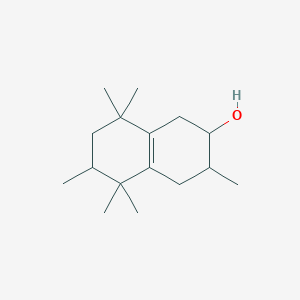
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
